The synthesis of 5-Methyl-1,3-benzenediacetonitrile typically involves several steps:
The molecular structure of 5-Methyl-1,3-benzenediacetonitrile features a benzene ring substituted with two cyano groups and a methyl group. Its structural representation can be summarized as follows:
Cc1cc(cc(c1)C#N)C(C)(C)C#N
InChI=1S/C11H10N2/c1-7-4-8(6-10(12)13)5-9(7)11(2,3)14/h4-6H,1-3H3
The compound exhibits a planar structure due to the aromatic nature of the benzene ring, which contributes to its stability and reactivity.
5-Methyl-1,3-benzenediacetonitrile participates in various chemical reactions:
The mechanism of action of 5-Methyl-1,3-benzenediacetonitrile primarily revolves around its role as an intermediate in synthesizing anastrozole. In this context:
The physical and chemical properties of 5-Methyl-1,3-benzenediacetonitrile include:
5-Methyl-1,3-benzenediacetonitrile has significant applications in scientific research and industry:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: